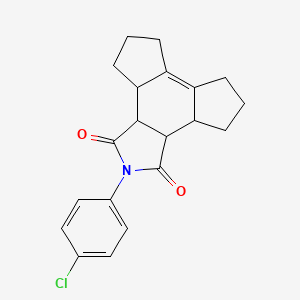
2-(4-Chloro-phenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-2-aza-trindene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-CHLOROPHENYL)-4-AZATETRACYCLO[10300(2),?0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE typically involves multi-step organic reactions. The starting materials often include chlorinated aromatic compounds and azacyclic intermediates. Key steps may involve:
Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.
Substitution Reactions: Introduction of the 4-chlorophenyl group via electrophilic aromatic substitution.
Oxidation/Reduction Reactions: Adjusting the oxidation state of intermediates to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of metal catalysts to enhance reaction rates.
Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions to modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(4-CHLOROPHENYL)-4-AZATETRACYCLO[10300(2),?
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE involves its interaction with molecular targets and pathways. This could include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to produce therapeutic effects.
Signal Transduction: Affecting cellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-(4-BROMOPHENYL)-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE: Similar structure with a bromine atom instead of chlorine.
4-(4-METHOXYPHENYL)-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE: Contains a methoxy group instead of chlorine.
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)-4-AZATETRACYCLO[10.3.0.0(2),?.0?,(1)(1)]PENTADEC-11-ENE-3,5-DIONE lies in its specific substitution pattern and the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H20ClNO2 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-as-indaceno[4,5-c]pyrrole-1,3-dione |
InChI |
InChI=1S/C20H20ClNO2/c21-11-7-9-12(10-8-11)22-19(23)17-15-5-1-3-13(15)14-4-2-6-16(14)18(17)20(22)24/h7-10,15-18H,1-6H2 |
InChI Key |
GYXYSDLSMHXYGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3C(C4CCCC4=C2C1)C(=O)N(C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


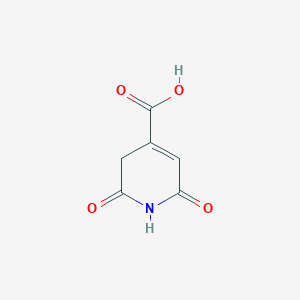
![N-methyl-N-[2-(pyridin-2-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12475593.png)
![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B12475610.png)
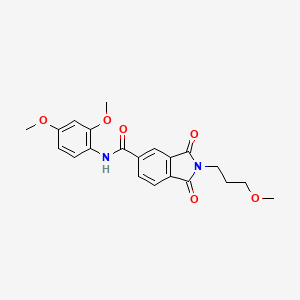
![butyl [(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetate](/img/structure/B12475618.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B12475624.png)
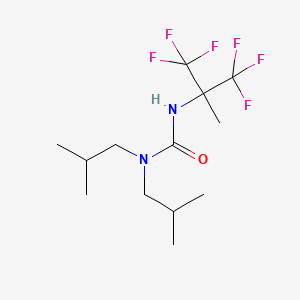
![1-[N-(4-fluorobenzyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide](/img/structure/B12475628.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12475635.png)
![3-bromo-N-{4-[(Z)-phenyldiazenyl]phenyl}benzamide](/img/structure/B12475637.png)
![N~2~-{4,6-bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-fluorophenyl)alaninamide](/img/structure/B12475642.png)
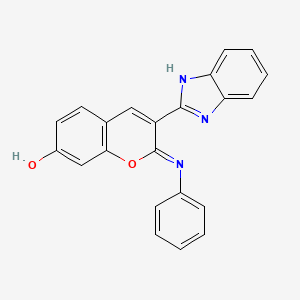
![N-benzyl-N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}glycinamide](/img/structure/B12475651.png)
![1-(1-Benzylpiperidin-4-yl)-4-(bicyclo[2.2.1]hept-2-yl)piperazine](/img/structure/B12475665.png)
